molecular formula C16H13NO2S2 B1601252 2-(Methylsulfonyl)-4,5-diphenylthiazole CAS No. 63318-84-3

2-(Methylsulfonyl)-4,5-diphenylthiazole

Cat. No. B1601252
CAS RN: 63318-84-3
M. Wt: 315.4 g/mol
InChI Key: JGZIUWPCUJAVLH-UHFFFAOYSA-N
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Description

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (R-SO2-R’) attached to a methyl group (CH3). They are used in various fields, including medicine and agriculture .


Synthesis Analysis

While specific synthesis methods for “2-(Methylsulfonyl)-4,5-diphenylthiazole” are not available, similar compounds such as “2-(Methylsulfonyl)ethanol” can be synthesized by heating epoxyethane and methanesulfonyl chloride with zinc in ethanol .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction and Density Functional Theory (DFT). For instance, a DFT study was conducted on 2-Methylthio(methylsulfonyl)-triazoloquinazolines, which revealed the importance of intramolecular hydrogen bonding in stabilizing the structures .


Chemical Reactions Analysis

Methylsulfonyl compounds can participate in various chemical reactions. For example, 2-(Methylsulfonyl)ethanol can be used as an organic synthesis intermediate and pharmaceutical intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, 2-(Methylsulfonyl)ethylamine HCl has a molecular weight of 159.635 Da .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, benzenesulphonyl chloride, a methylsulfonyl compound, is classified as acutely toxic if swallowed and can cause severe skin burns and eye damage .

Future Directions

The future directions of research on a compound depend on its potential applications. For instance, research on 2-(4-methylsulfonyl phenyl) indole derivatives has focused on developing multi-target compounds with dual antimicrobial and anti-inflammatory activities .

properties

IUPAC Name

2-methylsulfonyl-4,5-diphenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-21(18,19)16-17-14(12-8-4-2-5-9-12)15(20-16)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZIUWPCUJAVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499623
Record name 2-(Methanesulfonyl)-4,5-diphenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-4,5-diphenylthiazole

CAS RN

63318-84-3
Record name 2-(Methanesulfonyl)-4,5-diphenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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